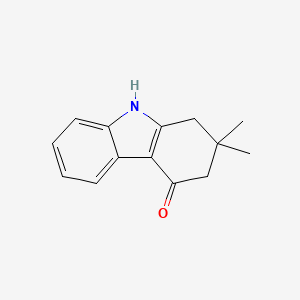

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Description

2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 40429-04-7) is a carbazole derivative characterized by a tetrahydrocarbazole core with two methyl groups at the C2 position. Its molecular formula is C₁₄H₁₅NO, and it is structurally related to ondansetron intermediates and other carbazolone-based pharmaceuticals . The compound is synthesized via palladium-catalyzed C-H activation or cyclization reactions, as evidenced by its structural analogs (e.g., 6-fluoro-2,2-dimethyl derivatives in ).

Properties

IUPAC Name |

2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-14(2)7-11-13(12(16)8-14)9-5-3-4-6-10(9)15-11/h3-6,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRWHDVCYDYQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization Using Molecular Sieve Catalysis

A recent environmentally friendly and efficient method involves the use of HMCM-41 molecular sieve as a catalyst for the condensation and cyclization of α-methyl-α-phenylhydrazine with 1,3-cyclohexanedione in a polar organic solvent at 30–65°C (optimal 60–65°C). The reaction proceeds over 16–18 hours, monitored by high-performance liquid chromatography (HPLC) to ensure completion.

- Dropwise addition of α-methyl-α-phenylhydrazine to the mixture of 1,3-cyclohexanedione and HMCM-41.

- Post-reaction cooling, filtration to remove catalyst, solvent recovery.

- Precipitation by pouring into ice water.

- Recrystallization from acetone-water (1:1) to yield the carbazol-4-one derivative with purity >99%.

This method avoids toxic methylation reagents like dimethyl sulfate, improving safety and environmental impact.

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst | HMCM-41 molecular sieve | Heterogeneous, reusable catalyst |

| Temperature | 60–65°C | Optimal for condensation/cyclization |

| Reaction time | 16–18 hours | Monitored by HPLC |

| Solvent | Polar organic solvent | Not specified, typical solvents include methanol or ethanol |

| Purification | Recrystallization (acetone-water 1:1) | High purity product obtained |

| Yield and Purity | >99% purity | High purity, yield not explicitly stated |

Cyclization Using Acid Catalysts

Traditional methods use strong acids such as 40% sulfuric acid, anhydrous zinc chloride, or trifluoroacetic acid (CF3COOH) as cyclization catalysts.

- Sulfuric acid : Yields up to 60%, but causes product darkening due to oxidation, high acid consumption (mass ratio 17:1), and generates large waste volumes.

- Anhydrous ZnCl2 : Lower yield (~36%), environmental concerns due to heavy metal waste.

- CF3COOH : Yield ~59%, high purity product but expensive and difficult to recycle, with significant waste generation.

These methods often require methylation with dimethyl sulfate, which is toxic and poses safety risks.

Mannich-Type Reaction for Functionalization

A Mannich-related reaction can be used to functionalize the carbazol-4-one core, for example, to prepare 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, a derivative closely related to the target compound.

- Reaction involves 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and an amine source.

- Heating accelerates the reaction, typically completed within 1–8 hours (preferably 3–5 hours).

- The product can be isolated by precipitation with water and filtration.

- Yields exceed 60%, often reaching above 70%.

This process avoids hazardous solvents and secondary amines, improving safety and environmental profile.

Solvent System Optimization for Subsequent Transformations

For further transformations (e.g., to ondansetron), solvent systems containing mixtures of N,N-dimethylformamide (DMF) and water (10–40% DMF, 50–90% water) enable higher reaction temperatures (95–110°C) and faster reaction rates without increasing side products.

- Reaction times reduced from ~20 hours to 5–6 hours.

- Improved purity and yield due to reduced side products.

- Enables efficient scale-up and industrial production.

| Method | Catalyst/Conditions | Yield (%) | Purity (%) | Safety/Environmental Notes | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| HMCM-41 catalyzed condensation | HMCM-41, polar solvent, 60–65°C | Not specified | >99 | Avoids toxic methylation reagents | High purity, environmentally friendly | Longer reaction time (16–18 h) |

| Sulfuric acid cyclization | 40% H2SO4, high acid ratio | ~60 | Lower | High acid consumption, oxidation, waste | Moderate yield | Product darkening, waste issues |

| Anhydrous ZnCl2 cyclization | ZnCl2, unspecified conditions | ~36 | Not specified | Heavy metal waste | Simple catalyst | Low yield, environmental concerns |

| CF3COOH cyclization | Trifluoroacetic acid, high ratio | ~59 | High | Expensive, difficult to recycle, waste | High purity | High cost, waste generation |

| Mannich reaction functionalization | Formaldehyde, amine, heating | >60–70 | Not specified | Avoids hazardous solvents and secondary amines | High yield, safer process | Requires precise control |

| DMF-water solvent system | DMF/H2O mixture, 95–110°C | Not specified | High | Faster reaction, reduced side products | Efficient scale-up, purity | Requires solvent recovery |

- The HMCM-41 catalyzed method offers a promising balance of safety, environmental friendliness, and product purity for preparing 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives.

- Traditional acid-catalyzed cyclizations, while effective, pose significant environmental and safety challenges due to corrosive reagents and waste.

- Mannich-type reactions and optimized solvent systems improve functionalization steps and downstream transformations, enhancing overall synthetic efficiency.

- Avoidance of toxic methylation reagents like dimethyl sulfate is critical for safer industrial production.

- Reaction monitoring by HPLC and thin-layer chromatography (TLC) is essential for optimizing reaction times and yields.

The preparation of this compound involves condensation and cyclization of substituted hydrazines with 1,3-cyclohexanedione derivatives, with recent advances favoring molecular sieve catalysis for improved safety and environmental impact. Functionalization via Mannich-type reactions and solvent system optimization further enhance yield and purity. These methods collectively provide a robust, scalable, and safer approach to synthesizing this important carbazole derivative.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form tetrahydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of tetrahydro derivatives.

Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Antimycobacterial Activity :

-

Intermediate in Drug Synthesis :

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including ondansetron and carvedilol. These drugs are widely used for their antiemetic and antihypertensive properties, respectively. The synthesis pathways often involve the conversion of this compound to yield the desired active pharmaceutical ingredients (APIs) .

- Potential Anticancer Properties :

Organic Synthesis Applications

- Building Block for Organic Compounds :

- Fluorescent Dyes and Sensors :

Case Study 1: Antimycobacterial Activity

A study conducted by researchers at Elam Pharma demonstrated the efficacy of this compound against Mycobacterium tuberculosis strains. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound over a specified duration.

Case Study 2: Synthesis of Ondansetron

In a synthetic pathway published in the Journal of Organic Chemistry, researchers outlined the use of this compound as an intermediate in the synthesis of ondansetron. The study highlighted the efficiency of this approach compared to traditional methods and provided insights into optimizing reaction conditions for higher yields .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and related carbazolones:

Physical and Chemical Properties

- NMR Data : The 2,2-dimethyl derivative exhibits distinct singlet peaks at δ 1.05 ppm (6H, C2 methyl groups) in ¹H NMR, contrasting with unsubstituted carbazolones, which lack these signals .

- Solubility : Dimethyl and fluorine substituents increase lipophilicity (logP ~3), whereas imidazole derivatives show improved aqueous solubility due to polar functional groups .

- Thermal Stability: Methyl groups enhance thermal stability compared to non-substituted analogs, as seen in differential scanning calorimetry (DSC) data for related compounds .

Biological Activity

2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, also known by its CAS number 40429-04-7, is a complex organic compound belonging to the carbazole family. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article delves into the biological activity of this compound, synthesizing findings from diverse studies and sources.

The molecular formula of this compound is with a molar mass of 213.27 g/mol. The compound is characterized by its structural features that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO |

| Molar Mass | 213.27 g/mol |

| Appearance | White powder |

| Melting Point | 224-226°C |

| Boiling Point | 386.3°C (predicted) |

| Density | 1.275 g/cm³ (predicted) |

| Solubility | Slightly soluble in DMSO and methanol |

Antimycobacterial Activity

Research indicates that carbazole derivatives exhibit significant antimycobacterial properties. Specifically, studies have shown that related compounds such as 1,2,3,9-tetrahydro-4H-carbazol-4-one demonstrate efficacy against Mycobacterium tuberculosis. The mechanism involves disruption of the bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Potential

Recent investigations into the anticancer properties of carbazole derivatives have highlighted their potential in targeting various cancer cell lines. For instance, benzo[a]carbazoles synthesized through palladium-catalyzed reactions have shown promising in vitro activity against human lung cancer (A549) and breast cancer cells . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may exhibit neuroprotective effects. These effects are primarily attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. Such mechanisms are crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

The antioxidant properties of carbazole derivatives have also been explored. The ability to scavenge free radicals and reduce oxidative stress markers positions these compounds as potential therapeutic agents in oxidative stress-related disorders .

Case Studies

- Antimycobacterial Study : A study conducted on various carbazole derivatives revealed that modifications at the nitrogen position significantly enhanced antimycobacterial activity compared to non-modified counterparts.

- Anticancer Evaluation : In vitro tests on synthesized benzo[a]carbazoles demonstrated a dose-dependent decrease in cell viability in A549 and MCF-7 cells, indicating their potential as anticancer agents.

- Neuroprotection Research : Experimental models using neurotoxic agents showed that certain carbazole derivatives could significantly mitigate neuronal death and improve cognitive function in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, and what are their key reaction conditions?

- Methodological Answer : The compound can be synthesized via cyclization of oximes or phenylhydrazine derivatives. For example:

- Oxime Cyclization : Heating 2-phenylcyclohexanone oxime in aqueous ethanol under reflux yields the tetrahydrocarbazole core .

- Phenylhydrazine Method : Reacting phenylhydrazine with cyclohexanone derivatives in acidic media (e.g., HCl) under reflux achieves high yields (~95%) .

- Microwave-Assisted Synthesis : Using acetic acid as a catalyst under microwave irradiation (140°C, 100 W) reduces reaction time and improves regioselectivity for substituted derivatives .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR confirm the carbazole core and dimethyl substituents by identifying aromatic protons (δ 6.5–7.5 ppm) and quaternary carbons (δ 35–45 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (Exact Mass: ~293.153 Da) verifies molecular formula (CHNO) .

- X-ray Diffraction (XRD) : Resolves stereochemistry and crystal packing, as demonstrated for related dihydroquinazolinones .

Q. How does the carbazole core influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The aromatic carbazole ring directs electrophiles to the para and ortho positions relative to the nitrogen atom. Steric hindrance from the dimethyl groups at C2 alters regioselectivity, favoring substitution at less hindered positions. Solvent polarity (e.g., DCM vs. THF) and acid catalysts (e.g., glacial acetic acid) further modulate reactivity .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

- Methodological Answer : Factorial design (e.g., 2 factorial) identifies critical variables (temperature, solvent ratio, catalyst concentration). For example:

- Variables : Reflux time (4–8 hr), acid catalyst volume (5–10 drops).

- Response : Yield (%) and purity (HPLC).

- Analysis : ANOVA determines significant factors, reducing experiments by 50% while maximizing yield .

Q. What computational strategies predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) calculates transition-state energies to predict preferred substitution sites (e.g., C6 vs. C8) .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., ethanol vs. THF) .

Q. How can AI-driven platforms enhance reaction optimization for novel derivatives?

- Methodological Answer :

- Autonomous Laboratories : AI algorithms (e.g., Bayesian optimization) adjust reaction parameters in real-time based on in-situ FTIR or MS data .

- Reaction Path Search : Tools like ICReDD integrate quantum mechanics with machine learning to propose energetically favorable pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Use standardized assays (e.g., IC for enzyme inhibition) to normalize data.

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C9) with activity trends using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.